molecular formula C14H9FN2O3 B5702229 3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one

3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B5702229
M. Wt: 272.23 g/mol
InChI Key: XMGQMCTURZXRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one is a heterocyclic compound that features a quinoxaline core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable quinoxaline derivative in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, biocatalysis can be employed to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one is unique due to its specific quinoxaline core and the presence of both a hydroxyl and an oxido group.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3/c15-10-7-5-9(6-8-10)13-14(18)17(20)12-4-2-1-3-11(12)16(13)19/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQMCTURZXRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326893
Record name 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371209-86-8
Record name 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.